This compound can be classified as an amino acid derivative, specifically a modified form of a naturally occurring amino acid. The presence of the fluorene group indicates its synthetic nature, which is often utilized in medicinal chemistry. The compound's synthesis typically involves reactions that modify standard amino acids to enhance their properties for specific applications.
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid generally involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound.
The molecular structure of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid can be described as follows:
The three-dimensional conformation of this compound is crucial for its biological activity, influencing how it interacts with biological targets.
The chemical reactions involving (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid typically include:
These reactions can be exploited in synthetic pathways to generate further derivatives or to modify the compound for specific applications.
The mechanism of action for (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid largely depends on its interaction with biological systems:
Understanding these mechanisms is crucial for predicting its behavior in biological systems and potential therapeutic applications.
The physical and chemical properties of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid include:
These properties are essential for determining appropriate storage conditions and potential applications in drug formulation.
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid has several scientific applications:
The synthesis of (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid (CAS: 181817-14-1) relies fundamentally on the strategic implementation of the fluorenylmethoxycarbonyl (Fmoc) protecting group. This bulky, base-labile group protects the α-amino function of threonine derivatives during solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection under mild basic conditions without disrupting acid-labile side chain protections or the ester linkage. The molecular architecture features a chiral center at both C2 and C3 atoms, necessitating precise stereocontrol throughout the synthesis [1] [7].
Commercially available L-threonine serves as the primary starting material, where the Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic solvent system (dioxane/water) at 0-5°C, maintaining pH ~8.5-9.0 with sodium carbonate. This controlled environment prevents epimerization and minimizes diol byproduct formation from the serine moiety. The carboxyl terminus remains unprotected at this stage to facilitate subsequent acetylation and activation cycles. Large-scale production (kilogram quantities) achieves yields exceeding 85% when employing high-purity Fmoc-Cl (≥99%) and strict temperature control [6] [8].
Table 1: Key Characteristics of Fmoc-Thr(Ac)-OH
Property | Specification | Reference |
---|---|---|
CAS Registry Number | 181817-14-1 | [1] [7] |
Molecular Formula | C₂₁H₂₁NO₆ | [1] [8] |
Molecular Weight | 383.40 g/mol | [1] |
IUPAC Name | (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-acetoxybutanoic acid | [1] |
Purity (Commercial) | ≥95%-98% | [2] [8] |
Preserving the natural threonine configuration (2S,3R) during synthesis presents significant challenges due to the risk of β-elimination under basic conditions and epimerization at C2 during carboxyl activation. The C3 acetoxy group introduces steric constraints that influence the conformational stability of intermediates. To mitigate racemization, acetylation of the threonine hydroxyl group is performed before Fmoc installation using acetic anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) at -20°C [2] [7].
This sequence prevents base-catalyzed elimination during Fmoc protection. X-ray crystallographic studies confirm that the (2S,3R) configuration exhibits a trans-quasiplanar arrangement between the C2 proton and the C3 acetoxy moiety, stabilizing the molecule against epimerization. When synthesizing peptide segments containing C-terminal Fmoc-Thr(Ac)-OH, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with collidine as base in DMF at -15°C achieve >99% diastereomeric excess by minimizing enolization [3] [8].
The simultaneous protection of α-amino, carboxyl, and hydroxyl functionalities demands orthogonal strategies to enable sequential deprotection during peptide chain elongation. The acetyl (Ac) group emerges as the optimal protection for the threonine hydroxyl due to its stability under Fmoc deprotection conditions (piperidine/DMF) and moderate acid sensitivity, enabling removal with dilute hydrazine without peptide backbone cleavage [6] [7].
Table 2: Protecting Group Performance Comparison
Protecting Group | Function Protected | Orthogonality to Fmoc | Key Advantage | Key Limitation |
---|---|---|---|---|
Fmoc | α-Amino | Self-orthogonal | Base-labile; UV-detectable | Bulky; may slow coupling kinetics |
Acetyl (Ac) | Hydroxyl (Threonine) | High | Stability under basic conditions | Requires hydrazine for deprotection |
t-Butyl (tBu) | Carboxyl | High | Acid-labile; compatible with Fmoc | Limits solvent choice (acid-sensitive) |
Benzyl (Bn) | Carboxyl | Moderate | Pd-catalyzed deprotection | Potential toxicity concerns |
Alternative hydroxyl protections like trityl (Trt) or tert-butyldimethylsilyl (TBS) were evaluated but rejected: Trt causes significant steric hindrance during coupling (>30% yield reduction), while TBS requires fluoride-based deprotectants incompatible with solid supports. The carboxyl group is typically left unprotected until peptide assembly requires activation, though some protocols employ phenacyl esters for selective deprotection in complex syntheses [2] [6].
Optimizing the Fmoc coupling reaction requires precise engineering of reaction parameters to overcome the steric bulk of the fluorenyl moiety. Kinetic studies reveal that coupling Fmoc-Thr(Ac)-OH to resin-bound peptides follows second-order kinetics, with the rate-limiting step being the formation of the O-acylisourea intermediate when using DIC (N,N'-diisopropylcarbodiimide) as activator. Replacing DIC with OxymaPure (ethyl cyano(hydroxyimino)acetate) in DMF increases yields from 85% to 98% by suppressing racemization and accelerating coupling rates 3-fold [6] [8].
Temperature optimization is critical – reactions performed at 25°C exhibit 90% completion in 2 hours, while lowering temperature to 0°C reduces racemization but extends reaction time to 6 hours. Microwave-assisted coupling (20W, 50°C, 5 minutes) achieves quantitative yield without epimerization, representing a 12-fold process intensification. Continuous flow reactors with immobilized enzyme (lipase B) enable catalyst recycling, reducing waste generation while maintaining 95% yield at a flow rate of 0.5 mL/min [7] [8].
Table 3: Optimized Reaction Conditions for Fmoc-Thr(Ac)-OH Coupling
Activation System | Solvent | Temperature | Time | Yield | Epimerization |
---|---|---|---|---|---|
DIC/HOBt | DMF | 25°C | 120 min | 85% | 1.5% |
DIC/OxymaPure | DMF | 25°C | 45 min | 95% | 0.8% |
HATU/DIEA | NMP | 0°C | 360 min | 92% | 0.2% |
Microwave/HATU | DMF | 50°C | 5 min | 99% | <0.1% |
Implementing green chemistry principles in the synthesis of Fmoc-Thr(Ac)-OH focuses on solvent substitution, catalyst recycling, and energy reduction. The conventional acetylation process using acetic anhydride in THF generates stoichiometric acetic acid waste. Alternative methods employing ketene gas in supercritical CO₂ achieve quantitative O-acetylation without solvents, with CO₂ acting as both reaction medium and acid scavenger upon depressurization [2] [7].
Fmoc deprotection traditionally uses 20% piperidine in DMF – a high-hazard combination. Bio-based alternatives have been developed: a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% l-proline in γ-valerolactone achieves 99% deprotection efficiency with lower toxicity. The solvent is recovered via vacuum distillation (85% recovery) and reused. Enzymatic deprotection using immobilized penicillin G acylase in aqueous buffer (pH 8.0) cleaves Fmoc specifically at 35°C, enabling direct recycling of the liberated fluorenylmethanol [6] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4